molecular formula C17H14N2O3 B8588576 benzyl 1-carbamoylindole-3-carboxylate

benzyl 1-carbamoylindole-3-carboxylate

Cat. No.: B8588576
M. Wt: 294.30 g/mol
InChI Key: IPMYTKJFQHFHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

benzyl 1-carbamoylindole-3-carboxylate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various therapeutic applications .

Preparation Methods

The synthesis of benzyl 1-carbamoylindole-3-carboxylate typically involves the reaction of indole derivatives with appropriate reagents under specific conditions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

benzyl 1-carbamoylindole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

benzyl 1-carbamoylindole-3-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 1-carbamoylindole-3-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors or enzymes, modulating their activity. For example, they may inhibit enzymes involved in cancer cell proliferation or activate receptors that regulate immune responses .

Comparison with Similar Compounds

benzyl 1-carbamoylindole-3-carboxylate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

benzyl 1-carbamoylindole-3-carboxylate

InChI

InChI=1S/C17H14N2O3/c18-17(21)19-10-14(13-8-4-5-9-15(13)19)16(20)22-11-12-6-2-1-3-7-12/h1-10H,11H2,(H2,18,21)

InChI Key

IPMYTKJFQHFHGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CN(C3=CC=CC=C32)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1H-indole-3-carboxylic acid benzyl ester (3.5 g, 13.9 mmol) in THF (70 mL) at 5° C., was added NaH (60% in mineral oil, 557 mg, 13.9 mmol). The mixture was stirred at 5° C. for 30 min before slow dropwise addition of chlorosulfonyl isocyanate (2.42 mL, 27.9 mmol) maintaining the temperature between 5° C. and 10° C. The pale yellow solution was further stirred at RT for 3.5 h. Acetic acid (22.5 mL) was added (exothermic), and the resulting solution was stirred at RT for 1.5 h before addition of ice and water (100 mL). The white thick suspension was stirred at RT for 30 min and the precipitate was filtered-off, taken up in MeOH and filtered-off again to afford the desired compound. 1H-NMR (400 MHz, DMSO): δ (ppm) 8.64 (s, 1H), 8.29 (d, 1H), 8.04 (d, 1H), 7.90 (m, 2H), 7.50 (d, 2H), 7.42 (t, 2H), 7.36-7.30 (m, 3H), 5.38 (s, 2H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
557 mg
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
2.42 mL
Type
reactant
Reaction Step Two
Quantity
22.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

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